![molecular formula C17H14ClNO3S B609014 2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid CAS No. 1393371-39-5](/img/structure/B609014.png)

2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid

Overview

Description

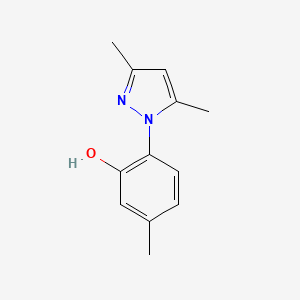

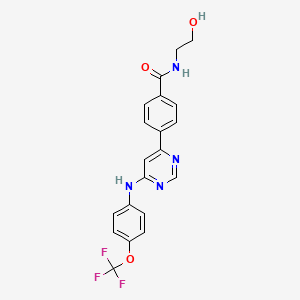

This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound specifically has been studied for its inhibitory effect on melanogenesis .

Synthesis Analysis

The synthesis of this compound and similar thiazole derivatives often involves the use of palladium/copper systems and various substituents . The specific synthesis process for this compound is not detailed in the available literature.Chemical Reactions Analysis

The compound has been studied for its inhibitory effect on melanogenesis . It has been found to potently inhibit mushroom tyrosinase activity, a key enzyme in melanin synthesis .Scientific Research Applications

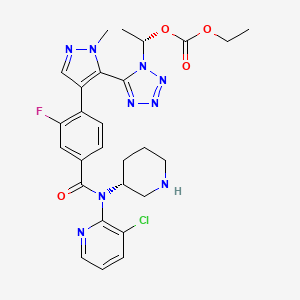

PPARpan Agonist Synthesis : It has been used in the synthesis of a potent PPARpan agonist, highlighting its potential in drug development for metabolic disorders (Guo et al., 2006).

Inhibition of Melanogenesis : This compound, referred to as MHY908, has been found to inhibit melanogenesis, suggesting its potential use in treating pigmentation disorders. It shows strong inhibitory effects on mushroom tyrosinase activity and decreases melanin synthesis without inducing cytotoxicity (Park et al., 2015).

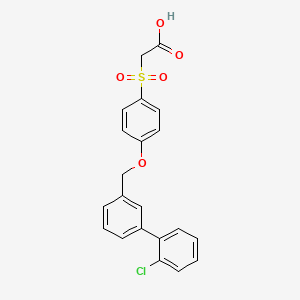

Degradation Studies : Research on related compounds, such as ciprofibrate, which also contains a phenoxy-methylpropanoic acid unit, provides insights into the stability and degradation patterns of these chemicals under various conditions (Dulayymi et al., 1993).

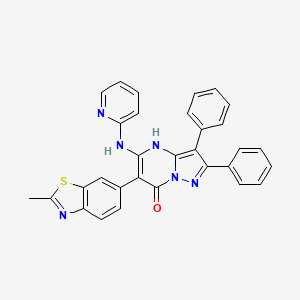

Antimicrobial Agent : Derivatives of 5-Chlorobenzo[d]thiazol have been explored for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Hepatoprotective Effects : A study investigated the effects of a derivative of this compound, MHY3200, on high-fat diet-induced hepatic lipid accumulation and inflammation in rats, demonstrating its hepatoprotective properties and potential therapeutic applications in non-alcoholic fatty liver disease (Kim et al., 2018).

Antibacterial and Antioxidant Activities : Novel functionalized thiazoles, prepared from 3-[(4hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid, have been evaluated for their antibacterial and antioxidant activities. This indicates the scope of this compound in the development of new therapeutic agents (Parasotas et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOJVKDSEPDKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)